molecular formula C19H21N3O3S B2423683 5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)pentanamide CAS No. 892264-81-2

5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)pentanamide

Cat. No.: B2423683
CAS No.: 892264-81-2
M. Wt: 371.46
InChI Key: PHIPFHQOQWUXTP-UHFFFAOYSA-N
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Description

5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)pentanamide is a complex organic compound that finds its relevance in various fields, including chemistry, biology, and medicine. This compound features a unique thienopyrimidine structure that is notable for its potential bioactivity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multistep reactions. It begins with the formation of the thienopyrimidine core, which is usually achieved through cyclization reactions involving thiophene and pyrimidine precursors. Following this, the phenylethyl group is introduced via an alkylation reaction, and the pentanamide moiety is attached through amidation. Conditions for these reactions often include the use of solvents like dichloromethane, base catalysts such as triethylamine, and temperatures ranging from 50°C to 100°C.

Industrial Production Methods: On an industrial scale, the synthesis of 5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)pentanamide involves optimized processes to ensure high yield and purity. This often includes continuous flow reactions, the use of automated synthesizers, and stringent purification techniques such as recrystallization and column chromatography.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various types of chemical reactions:

  • Oxidation: : The thienopyrimidine core can be oxidized using reagents like potassium permanganate.

  • Reduction: : Reduction reactions can target the carbonyl groups, often using agents such as lithium aluminum hydride.

  • Substitution: : The phenylethyl moiety can be modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions: Reagents such as hydrazine hydrate for reduction and bromine for halogenation are commonly used. Reaction conditions may include temperatures ranging from -20°C to 150°C, and pressures from atmospheric to several atmospheres.

Major Products Formed: The reactions typically yield derivatives with modified electronic properties or bioactivity, such as hydroxylated, halogenated, or methylated products.

Scientific Research Applications

Chemistry: The compound is studied for its reactivity and potential as a building block in organic synthesis, particularly in constructing more complex molecular architectures.

Biology: In biological research, this compound serves as a molecular probe due to its potential interactions with various biomolecules.

Medicine: It shows promise as a lead compound in drug development, particularly for its potential anti-cancer and anti-inflammatory properties.

Industry: In the industrial sector, it's investigated for its applications in materials science, particularly in the development of new polymers and coatings.

Mechanism of Action

Molecular Targets and Pathways: The biological effects of 5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)pentanamide are primarily mediated through its interaction with specific enzymes and receptors. It can inhibit certain kinases involved in signal transduction pathways, which may account for its anti-cancer properties. Additionally, its interaction with inflammatory mediators helps to reduce inflammation.

Comparison with Similar Compounds

When compared to similar compounds, such as other thienopyrimidine derivatives, 5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)pentanamide stands out due to its unique structural features and broader range of reactivity.

Similar Compounds:
  • 5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-benzylpentanamide

  • 5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)hexanamide

Properties

IUPAC Name

5-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-phenylethyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c23-16(20-11-9-14-6-2-1-3-7-14)8-4-5-12-22-18(24)17-15(10-13-26-17)21-19(22)25/h1-3,6-7,10,13H,4-5,8-9,11-12H2,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIPFHQOQWUXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCCN2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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